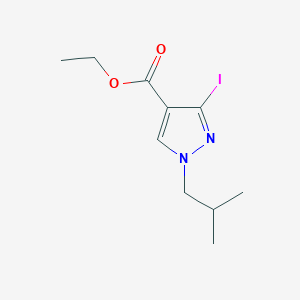
Ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate, also known as IMPP, is a pyrazole derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. In
Mechanism of Action
The mechanism of action of Ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate is not fully understood. However, it has been reported to act as an inhibitor of various enzymes, including protein kinase C and Hsp90. Ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate has also been reported to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects
Ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate has been reported to have various biochemical and physiological effects. For example, Ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate has also been reported to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, Ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate has been reported to have analgesic and antipyretic effects.
Advantages and Limitations for Lab Experiments
Ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate has several advantages for lab experiments. First, it is relatively easy to synthesize and purify. Second, it has been reported to have high purity and stability. Third, it has a wide range of potential applications in scientific research. However, there are also some limitations to the use of Ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate in lab experiments. For example, its mechanism of action is not fully understood, which may limit its use in certain studies. In addition, its potential toxicity and side effects need to be further investigated.
Future Directions
There are several future directions for the research of Ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate. First, further studies are needed to fully understand its mechanism of action. Second, its potential toxicity and side effects need to be further investigated. Third, more studies are needed to explore its potential applications in scientific research, including drug discovery and development. Fourth, the synthesis method of Ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate can be further optimized to improve its yield and purity. Finally, more studies are needed to explore the structure-activity relationship of Ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate and its derivatives.
Conclusion
In conclusion, Ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate is a pyrazole derivative that has gained attention in recent years due to its potential applications in scientific research. It can be synthesized using various methods and has shown promising results in various studies. Ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate has potential applications in drug discovery and development, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions need to be further investigated.
Synthesis Methods
Ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate can be synthesized using various methods, including the reaction between 3-iodopyrazole-4-carboxylic acid and 2-methylpropylamine in the presence of ethyl chloroformate. Another method involves the reaction between 3-iodopyrazole and 2-methylpropanenitrile in the presence of ethyl chloroformate. Both methods have been reported to yield high purity Ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate.
Scientific Research Applications
Ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate has been reported to have potential applications in scientific research. One of the main applications of Ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate is its use as a building block for the synthesis of various compounds. For example, Ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate has been used as a starting material for the synthesis of pyrazole-based inhibitors of protein kinase C. Ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate has also been used as a starting material for the synthesis of pyrazole-based inhibitors of the enzyme Hsp90, which is involved in cancer cell growth and survival.
properties
IUPAC Name |
ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN2O2/c1-4-15-10(14)8-6-13(5-7(2)3)12-9(8)11/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMYWJVDVLTYIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1I)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorobenzyl)-6-(4-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2581381.png)
![Ethyl 2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2581383.png)


![N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2581388.png)


![1-[(3-Bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine](/img/structure/B2581394.png)

![3-(4-bromophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2581396.png)



![1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2581403.png)